Sirtuin modulator 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

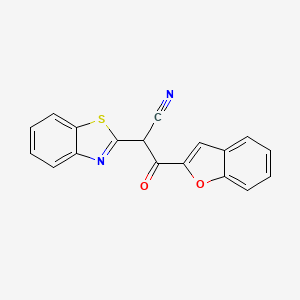

Molecular Formula |

C18H10N2O2S |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

3-(1-benzofuran-2-yl)-2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile |

InChI |

InChI=1S/C18H10N2O2S/c19-10-12(18-20-13-6-2-4-8-16(13)23-18)17(21)15-9-11-5-1-3-7-14(11)22-15/h1-9,12H |

InChI Key |

QKHIBBWTWNUTNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C(C#N)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Foundational & Exploratory

Sirtuin 4 (SIRT4): A Technical Guide to its Mechanism of Action and Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuin 4 (SIRT4) is a mitochondrial enzyme belonging to the NAD⁺-dependent sirtuin family of protein deacylases.[1][2] Unlike its more famous relatives, SIRT4's primary enzymatic activities include ADP-ribosyltransferase, lipoamidase, and deacylase functions, with a comparatively weak deacetylase activity.[1][3][4][5] Located in the mitochondrial matrix, SIRT4 acts as a critical regulator of cellular metabolism, particularly in the context of amino acid metabolism, fatty acid oxidation, and ATP homeostasis.[1][2][6] Its role as a tumor suppressor, primarily through the inhibition of glutamine metabolism, has made it an attractive target for therapeutic development in oncology and metabolic diseases.[1][3][5][7] This document provides a comprehensive overview of SIRT4's mechanism of action, its key molecular targets, and the current landscape of its modulators.

Core Enzymatic Functions and Molecular Mechanisms

SIRT4 exerts its influence by catalyzing post-translational modifications on key mitochondrial enzymes, thereby modulating major metabolic pathways.[1][4] Its functions are intrinsically linked to the cellular energy state through its dependence on NAD⁺.[2][8]

Regulation of Glutamine Metabolism

A primary and well-characterized function of SIRT4 is the suppression of glutamine metabolism.[1][5]

-

Mechanism: SIRT4 catalyzes the mono-ADP-ribosylation of Glutamate Dehydrogenase (GDH), a key enzyme that converts glutamate to the TCA cycle intermediate α-ketoglutarate.[2][6][9] This modification inhibits GDH activity.[2][5]

-

Consequence: By inhibiting GDH, SIRT4 reduces the anaplerotic influx of carbons from glutamine into the TCA cycle, which is crucial for the rapid proliferation of cancer cells.[4][6] This function is central to SIRT4's role as a tumor suppressor.[5][10] In response to DNA damage, SIRT4 expression increases, leading to cell-cycle arrest by inhibiting glutamine metabolism.[5]

Inhibition of Fatty Acid Oxidation (FAO)

SIRT4 acts as a negative regulator of fatty acid oxidation through multiple mechanisms in different tissues.[3][7][11]

-

Mechanism 1 (Muscle & Adipose Tissue): SIRT4 deacetylates and inhibits Malonyl-CoA Decarboxylase (MCD).[6][12] The inhibition of MCD leads to the accumulation of its substrate, malonyl-CoA, which is a potent allosteric inhibitor of Carnitine Palmitoyl-Transferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria.[6][9][12]

-

Mechanism 2 (Liver): In hepatocytes, SIRT4 deacetylates the mitochondrial trifunctional protein α-subunit (MTPα).[6][12] This deacetylation promotes the ubiquitination and subsequent proteasomal degradation of MTPα, thereby inhibiting FAO.[6][12]

-

Mechanism 3 (Transcriptional): SIRT4 can repress the activity of Peroxisome Proliferator-Activated Receptor α (PPARα), a key transcription factor for FAO genes.[4][6][11] It is suggested that SIRT4 disrupts the interaction between SIRT1 and PPARα, thus preventing the SIRT1-mediated activation of PPARα.[4]

Regulation of Glycolysis and Pyruvate Oxidation

SIRT4 links glycolysis to the TCA cycle by regulating the Pyruvate Dehydrogenase (PDH) complex.

-

Mechanism: SIRT4 possesses robust lipoamidase activity, enabling it to hydrolyze the lipoamide cofactor from the Dihydrolipoyl Lysine-Residue Acetyltransferase (DLAT) E2 component of the PDH complex.[1][5][6][9]

-

Consequence: The removal of this critical cofactor inhibits the overall activity of the PDH complex, reducing the conversion of pyruvate to acetyl-CoA and thus limiting the entry of glucose-derived carbons into the TCA cycle.[5][6]

Control of ATP Homeostasis and Retrograde Signaling

SIRT4 plays a crucial role in maintaining cellular ATP levels.

-

Mechanism: SIRT4 interacts with and inhibits Adenine Nucleotide Translocase 2 (ANT2), a protein in the inner mitochondrial membrane that can uncouple oxidative phosphorylation.[1][2][12]

-

Consequence: By inhibiting ANT2-dependent uncoupling, SIRT4 increases the efficiency of oxidative phosphorylation and raises cellular ATP levels.[1][12] This increase in ATP leads to reduced activity of AMP-activated protein kinase (AMPK).[12][13] The modulation of AMPK activity by mitochondrial SIRT4 constitutes a retrograde signaling pathway from the mitochondria to the nucleus, influencing the expression of genes involved in FAO and mitochondrial biogenesis, such as PGC-1α.[13]

Repression of Insulin Secretion

In pancreatic β-cells, SIRT4 acts as a negative regulator of insulin secretion.[1][2][3][7]

-

Mechanism: The SIRT4-mediated ADP-ribosylation and inhibition of GDH reduces ATP production in response to amino acids, a key signal for insulin release.[1][2][9] SIRT4 can also interact with the Insulin-Degrading Enzyme (IDE) to repress glucose-stimulated insulin secretion.[2][6][9]

SIRT4 Signaling Pathways and Interactions

The following diagram illustrates the central role of SIRT4 in mitochondrial metabolism, integrating its various enzymatic activities and their downstream effects on key metabolic pathways and cellular functions.

Caption: Overview of SIRT4's core mechanisms and metabolic targets.

Quantitative Data Summary

The development of specific SIRT4 modulators is an emerging field. While data on activators is scarce, recent studies have identified the first potent, selective small-molecule inhibitors.

Table 1: Key Enzymatic Activities and Substrates of SIRT4

| Enzymatic Activity | Substrate(s) | Post-Translational Modification | Consequence | Reference(s) |

| ADP-Ribosyltransferase | Glutamate Dehydrogenase (GDH) | ADP-Ribosylation | Inhibition of glutamine metabolism, decreased insulin secretion | [1],[6],[2],[5] |

| Lipoamidase | Pyruvate Dehydrogenase (PDH) - DLAT subunit | Delipoylation (hydrolysis of lipoamide) | Inhibition of PDH activity, reduced glucose oxidation | [1],[6],[5],[9] |

| Deacetylase | Malonyl-CoA Decarboxylase (MCD) | Deacetylation | Inhibition of MCD, leading to malonyl-CoA accumulation and FAO suppression | [6],[12] |

| Deacetylase | Mitochondrial Trifunctional Protein α (MTPα) | Deacetylation | Promotes MTPα ubiquitination and degradation, inhibiting FAO in the liver | [6],[12] |

| Deacylase | Various (e.g., long-chain acylation) | Deacylation | Regulation of leucine metabolism and insulin secretion | [1],[2] |

| Regulatory Interaction | ANT2, PPARα, IDE | Protein-protein interaction | ATP homeostasis, transcriptional repression of FAO, insulin secretion inhibition | [6],[2],[12],[4] |

Table 2: Characterized SIRT4 Small-Molecule Inhibitors

| Compound ID | Type | IC₅₀ (µM) | Selectivity Profile | Cellular Effect | Reference(s) |

| Compound 60 | Small-Molecule Inhibitor | 0.9 | ~3.5-5.5-fold selective for SIRT4 over SIRT1/SIRT2/SIRT3 | Increased PDH complex activity in C2C12 cells | [14] |

| Compound 69 | Small-Molecule Inhibitor | N/A (Potent) | Highly isoform selective | Increased PDH complex activity in C2C12 cells | [15],[14] |

Experimental Protocols and Methodologies

Validating the mechanism of action of SIRT4 modulators requires a multi-faceted approach combining biochemical, cell-based, and in vivo assays.

Biochemical Assays

-

Enzymatic Activity Assays: To measure the direct effect of a modulator on SIRT4's enzymatic functions.

-

Lipoamidase/Deacylase Assay: Typically involves incubating recombinant SIRT4 with a lipoylated or acylated peptide substrate (e.g., derived from DLAT or MCD) and NAD⁺. The reaction is quenched, and the extent of deacylation is quantified using HPLC or mass spectrometry to measure substrate and product levels.

-

ADP-Ribosylation Assay: Recombinant SIRT4 and its substrate (e.g., GDH) are incubated with radiolabeled NAD⁺ (³²P-NAD⁺). The transfer of the radiolabeled ADP-ribose to the substrate is detected by autoradiography after SDS-PAGE.

-

-

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), enzymatic assays are performed with varying concentrations of both the substrate and the inhibitor. Michaelis-Menten kinetics are used to calculate Kₘ and Vₘ values.[14]

Cell-Based Assays

-

Target Engagement Assays: To confirm the modulator interacts with SIRT4 in a cellular context. Cellular Thermal Shift Assays (CETSA) can be used to measure changes in SIRT4 thermal stability upon compound binding.

-

PDH Activity Assay: C2C12 myoblasts or other relevant cell lines are pre-treated with a PDH inhibitor to establish a baseline, followed by treatment with the SIRT4 inhibitor. Changes in PDH activity are then measured using commercial kits that quantify the conversion of pyruvate to acetyl-CoA.[14]

-

Metabolic Flux Analysis: Using stable isotope-labeled substrates (e.g., ¹³C-glucose or ¹³C-glutamine), researchers can trace the metabolic fate of these nutrients in cells treated with a SIRT4 modulator. Mass spectrometry is used to measure the incorporation of isotopes into TCA cycle intermediates and other metabolites, providing a direct readout of pathway activity.

-

Insulin Secretion Assay: Pancreatic β-cell lines (e.g., INS-1) are treated with the modulator, followed by stimulation with glucose or amino acids. The amount of insulin secreted into the media is quantified by ELISA.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and validation of novel SIRT4 inhibitors.

Caption: A logical workflow for SIRT4 inhibitor discovery and validation.

SIRT4-Mediated Retrograde Signaling

A key aspect of SIRT4's function is its role in a mitochondrial-to-nuclear signaling cascade that regulates gene expression in response to changes in cellular energy status.

Caption: SIRT4-ANT2 axis initiates a retrograde signal via AMPK to the nucleus.

Conclusion and Future Directions

SIRT4 is a multifaceted metabolic regulator with significant implications for cancer, metabolic disorders, and aging. Its distinct enzymatic activities—primarily ADP-ribosylation and lipoamidation—set it apart from other sirtuins and provide unique opportunities for therapeutic intervention. The recent development of the first potent and selective SIRT4 inhibitors marks a critical step forward, providing essential tools to further dissect its biological roles and validate it as a drug target. Future research should focus on developing specific SIRT4 activators, elucidating the full range of its substrates through advanced proteomics, and exploring the therapeutic potential of SIRT4 modulation in preclinical models of disease.

References

- 1. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]

- 3. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]

- 4. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]

- 7. Sirtuin 4 - Wikipedia [en.wikipedia.org]

- 8. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. SIRT3 and SIRT4 are mitochondrial tumor suppressor proteins that connect mitochondrial metabolism and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Phytochemicals as SIRT Activators—Focus on Potential Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT4 regulates ATP homeostasis and mediates a retrograde signaling via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of Sirtuin 4 Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 4 (SIRT4) is a mitochondrial enzyme belonging to the class III histone deacetylases (HDACs), which are dependent on nicotinamide adenine dinucleotide (NAD+) for their catalytic activity.[1][2] Unlike its more famous relatives, SIRT4 was for a long time considered an outlier with weak or undetectable deacetylase activity, posing a significant challenge to the discovery of chemical modulators.[3][4][5] However, recent breakthroughs have unveiled its diverse enzymatic repertoire, including robust deacylase, ADP-ribosyltransferase, and lipoamidase activities.[3][6][7][8] These functions position SIRT4 as a critical regulator of mitochondrial metabolism, including fatty acid oxidation, glutamine metabolism, and insulin secretion.[3][8][9][10] Its dysregulation is implicated in a range of age-related diseases, from type 2 diabetes to cancer, making it an increasingly attractive therapeutic target.[2][6]

This technical guide provides an in-depth overview of the discovery and synthesis of SIRT4 modulators, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling and experimental pathways.

Discovery of SIRT4 Modulators: From Challenge to Breakthrough

The journey to identify SIRT4 modulators was initially hampered by the lack of a robust enzymatic assay.[3][5] Early studies using standard histone deacetylase substrates showed little to no activity for SIRT4.[5][10] The turning point came with the discovery of its potent ability to remove complex, negatively-charged acyl groups, such as 3-hydroxy-3-methylglutaryl (HMG), from lysine residues.[3][11][12] This de-HMG-ylation activity proved to be a reliable and measurable enzymatic function, paving the way for the development of high-throughput screening assays.[3][5][13]

The first-in-class, specific inhibitors of SIRT4 were discovered through a combination of computational and chemical approaches.[14] Researchers employed virtual library screening against a SIRT4 homology model to identify initial hit compounds. These hits, featuring sulfur dioxide-containing polycyclic scaffolds, underwent subsequent structure-activity relationship (SAR) optimization to improve potency and selectivity, leading to the development of the first potent and selective small-molecule inhibitors of SIRT4.[14] Computational docking studies predict that these compounds bind in the acylated substrate binding cleft, and kinetic analyses confirm they act as competitive inhibitors with respect to the acylated substrate.[14]

While potent inhibitors have been identified, the discovery of specific SIRT4 activators is less advanced.[15] Some natural products, such as the polyphenol curcumin, have been reported to trigger the activation of SIRT4 in specific biological contexts, but potent, synthetic activators remain an area of active research.[16]

Quantitative Data: SIRT4 Inhibitor Potency and Selectivity

The following table summarizes the quantitative data for the first reported selective SIRT4 inhibitors. The data highlights their potency against SIRT4 and selectivity over other human sirtuin isoforms.

| Compound | SIRT4 IC50 (μM) | Selectivity Profile | Reference |

| Compound 60 | 0.9 | ~3.5–5.5-fold selective for SIRT4 over SIRT1/3/5/6 at 10 μM. Also inhibits SIRT2. | |

| Compound 69 | 16 | ~2–3-fold selective for SIRT4 over SIRT1/2/3/5/6 at 50 μM. |

Experimental Protocols

Detailed and reliable experimental protocols are the bedrock of drug discovery. Below are methodologies for a key screening assay that enabled the discovery of SIRT4 modulators and a proteomics approach for identifying its substrates.

Protocol 1: FRET-Based Assay for SIRT4 De-HMG-ylation Activity

This protocol describes a "mix-and-measure" Förster Resonance Energy Transfer (FRET)-based assay suitable for high-throughput screening of SIRT4 modulators.[13] The assay relies on a synthetic peptide substrate containing an HMG-modified lysine and a FRET pair (e.g., DABCYL/EDANS). SIRT4-mediated removal of the HMG group allows a developer enzyme (e.g., trypsin) to cleave the peptide, separating the FRET pair and resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant human SIRT4 enzyme

-

SIRT4 Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5% BSA)

-

NAD+ solution (e.g., 10 mM stock in water)

-

FRET peptide substrate with HMG-lysine (e.g., Ac-Lys(HMG)-[FRET pair]-NH2)

-

Developer solution (e.g., Trypsin in appropriate buffer)

-

Test compounds dissolved in DMSO

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Dispense test compounds and controls (e.g., DMSO for no inhibition, a known pan-sirtuin inhibitor like nicotinamide for full inhibition) into the 384-well plate.

-

Enzyme Preparation: Prepare a solution of recombinant SIRT4 in SIRT4 Assay Buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.

-

Reaction Initiation: Add the SIRT4 enzyme solution to each well. Immediately after, add a pre-mixed solution of the FRET peptide substrate and NAD+ to initiate the de-HMG-ylation reaction. The final concentrations should typically be around the Km for the substrate and NAD+ to ensure sensitivity to inhibitors.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction.

-

Development: Add the developer solution (trypsin) to each well to stop the SIRT4 reaction and initiate cleavage of the de-HMG-ylated peptide.

-

Second Incubation: Incubate the plate at 37°C for a shorter period (e.g., 15-30 minutes) to allow for complete peptide cleavage.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen FRET pair.

-

Data Analysis: Calculate the percent inhibition for each test compound relative to the controls. Plot the results to determine IC50 values for active compounds.

Protocol 2: Immunoaffinity Purification of SIRT4 for Interaction Analysis

This protocol outlines a method to identify SIRT4-interacting proteins and potential substrates from isolated mitochondria, a crucial step for validating the cellular effects of modulators.[17]

Materials:

-

Human cell line (e.g., MRC5) stably expressing tagged SIRT4 (e.g., SIRT4-FLAG)

-

Control cell line (e.g., expressing EGFP)

-

Mitochondria isolation kit or protocol

-

IP Lysis Buffer (e.g., 10 mM Tris/HCl pH 7.4, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40) with protease and phosphatase inhibitors

-

Anti-FLAG magnetic beads

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., 3xFLAG peptide solution or low pH glycine buffer)

-

SDS-PAGE gels and reagents

-

Mass spectrometry facility

Procedure:

-

Cell Culture and Harvest: Grow SIRT4-FLAG and control cell lines to confluence. Harvest the cells.

-

Mitochondria Isolation: Isolate mitochondria from the harvested cells using a commercial kit or differential centrifugation protocol. This step is critical for enriching SIRT4 and its direct interaction partners.

-

Mitochondrial Lysis: Lyse the isolated mitochondria using ice-cold IP Lysis Buffer. Incubate on ice with gentle agitation.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet insoluble debris. Collect the supernatant.

-

Immunoaffinity Purification (IP): Add the clarified mitochondrial lysate to pre-equilibrated anti-FLAG magnetic beads. Incubate overnight at 4°C with gentle rotation to allow for binding of the SIRT4-FLAG protein complex.

-

Washing: Pellet the magnetic beads and discard the supernatant. Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specific protein associations.

-

Elution: Elute the bound protein complexes from the beads using a competitive elution with 3xFLAG peptide or by changing the pH.

-

Sample Preparation and Analysis: Concentrate the eluted proteins. Separate the proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby). Excise protein bands of interest or the entire lane for in-gel digestion with trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that co-purified with SIRT4.

-

Bioinformatic Analysis: Compare the list of identified proteins from the SIRT4-FLAG IP to the control IP to identify specific SIRT4 interactors. Use bioinformatics tools to analyze for enriched functional categories and pathways.[17]

Visualizing SIRT4 Pathways and Discovery Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by SIRT4 and a typical workflow for inhibitor discovery.

Caption: Workflow for the discovery of SIRT4 inhibitors.

Caption: SIRT4 regulation of fatty acid metabolism.

Caption: SIRT4 control of insulin secretion.

Caption: SIRT4 role in the DNA damage response.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]

- 4. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sirtuin 4 - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Research Progress of Sirtuin4 in Cancer [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. SIRT4 is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a mitochondrial sirtuin 4 FRET assay based on its activity for removing 3-hydroxy-3-methylglutaryl (HMG) modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specific Inhibitors of Mitochondrial Deacylase Sirtuin 4 Endowed with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. Natural Phytochemicals as SIRT Activators—Focus on Potential Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Sirtuin4 (SIRT4) Protein Interactions: Uncovering Candidate Acyl-Modified Mitochondrial Substrates and Enzymatic Regulators - PMC [pmc.ncbi.nlm.nih.gov]

Sirtuin 4 (SIRT4): A Comprehensive Technical Guide to its Cellular Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 4 (SIRT4) is a mitochondrial enzyme belonging to the sirtuin family of NAD+-dependent protein deacylases. While initially characterized for its ADP-ribosyltransferase activity, SIRT4 is now recognized for its diverse enzymatic functions, including deacetylation, lipoamidase, and broader deacylation activities.[1][2] Located within the mitochondrial matrix, SIRT4 plays a pivotal role in cellular metabolism, influencing key pathways such as insulin secretion, fatty acid metabolism, amino acid catabolism, and ATP homeostasis.[3] Its dysregulation has been implicated in a variety of pathological conditions, including metabolic disorders and cancer, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the known cellular targets and signaling pathways of SIRT4, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Cellular Targets of SIRT4

SIRT4 modulates the activity of several key metabolic enzymes through post-translational modifications. The primary cellular targets of SIRT4 are summarized below.

| Target Protein | Enzymatic Activity of SIRT4 | Functional Consequence of Modification |

| Glutamate Dehydrogenase (GDH) | ADP-ribosylation | Inhibition of GDH activity, leading to reduced glutamine metabolism and insulin secretion.[2][3] |

| Pyruvate Dehydrogenase (PDH) Complex (specifically DLAT) | Lipoamidase | Removal of lipoamide cofactors from the E2 component (DLAT), resulting in the inhibition of PDH activity and reduced entry of pyruvate into the TCA cycle.[1][2][4][5] |

| Malonyl-CoA Decarboxylase (MCD) | Deacetylation | Inhibition of MCD activity, leading to increased levels of malonyl-CoA, which in turn inhibits fatty acid oxidation. |

| 3-methylcrotonyl-CoA carboxylase (MCCC) | Deacylation | Regulation of leucine catabolism. |

| Adenine Nucleotide Translocator 2 (ANT2) | Deacylation | Regulation of mitochondrial uncoupling and ATP production. |

| Mitochondrial trifunctional protein α-subunit (MTPα) | Deacetylation | Destabilization of MTPα, leading to its ubiquitination and degradation, thereby inhibiting fatty acid oxidation. |

Signaling Pathways Modulated by SIRT4

SIRT4's influence on its cellular targets has cascading effects on several critical signaling pathways, impacting cellular energy homeostasis and response to stress.

Regulation of Insulin Secretion

SIRT4 acts as a negative regulator of insulin secretion in pancreatic β-cells. By ADP-ribosylating and inhibiting Glutamate Dehydrogenase (GDH), SIRT4 reduces the metabolism of glutamine, a key secretagogue for insulin release.[2][3] This leads to decreased ATP production, which is a critical signal for insulin exocytosis.

Control of Fatty Acid Metabolism

In skeletal muscle and white adipose tissue, SIRT4 inhibits fatty acid oxidation. It achieves this by deacetylating and inhibiting Malonyl-CoA Decarboxylase (MCD). The resulting accumulation of malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for beta-oxidation.

Regulation of Cellular Energy and Stress Response

SIRT4 plays a crucial role in the cellular response to DNA damage. Upon genotoxic stress, SIRT4 expression is upregulated, leading to the inhibition of glutamine metabolism.[2][6] This metabolic reprogramming is thought to be a protective mechanism to arrest the cell cycle and facilitate DNA repair.

References

- 1. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]

- 3. Structure-based Mechanism of ADP-ribosylation by Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of screening assays for ADP-ribosyl readers and erasers using the GAP-tag as a binding probe - OuluREPO [oulurepo.oulu.fi]

Sirtuin 4: A Key Modulator of Cellular Senescence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. A growing body of evidence points to the critical role of sirtuins, a family of NAD+-dependent deacylases, in modulating this complex process. Among the seven mammalian sirtuins, Sirtuin 4 (SIRT4), a mitochondrial sirtuin, has emerged as a pivotal regulator of cellular senescence through its influence on mitochondrial function, metabolism, and intracellular signaling pathways. This technical guide provides a comprehensive overview of the role of SIRT4 in cellular senescence, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and therapeutic development in this field.

Data Presentation: The Quantitative Impact of SIRT4 on Cellular Senescence

The modulation of SIRT4 expression has a quantifiable impact on the hallmarks of cellular senescence. The following tables summarize the key quantitative data from studies investigating the effects of SIRT4 knockdown and overexpression on senescence-associated markers and the senescence-associated secretory phenotype (SASP).

| Condition | Cell Type | Parameter | Fold Change (vs. Control) | Reference |

| SIRT4 Knockdown | Primary Mouse Chondrocytes | p16 mRNA | ~2.5 | [1] |

| p21 mRNA | ~3.0 | [1] | ||

| SA-β-Gal Positive Cells | ~3.5 | [1] | ||

| SIRT4 Overexpression | TBHP-induced Senescent Chondrocytes | p16 Protein | ~0.4 | [1] |

| p21 Protein | ~0.5 | [1] | ||

| SA-β-Gal Positive Cells | ~0.4 | [1] |

Table 1: Effect of SIRT4 Modulation on Senescence Markers. This table illustrates the significant changes in the expression of key senescence markers, p16 and p21, as well as in the activity of senescence-associated β-galactosidase (SA-β-Gal) following the manipulation of SIRT4 levels.

| Condition | Cell Type | SASP Factor | Fold Change in mRNA (vs. Control) | Reference |

| SIRT4 Knockdown | Primary Mouse Chondrocytes | IL-6 | ~4.0 | [1] |

| IL-8 (Cxcl10) | ~3.5 | [1] | ||

| SIRT4 Overexpression | TBHP-induced Senescent Chondrocytes | IL-6 | ~0.3 | [1] |

| IL-8 (Cxcl10) | ~0.4 | [1] |

Table 2: Effect of SIRT4 Modulation on Senescence-Associated Secretory Phenotype (SASP) Factors. This table highlights the influence of SIRT4 on the expression of pro-inflammatory cytokines IL-6 and IL-8, which are key components of the SASP.

Experimental Protocols

To facilitate the investigation of SIRT4's role in cellular senescence, this section provides detailed methodologies for key experiments.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol allows for the histochemical detection of β-galactosidase activity at pH 6.0, a characteristic feature of senescent cells.

Materials:

-

Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.

-

Wash Buffer: Phosphate-buffered saline (PBS).

-

Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

Procedure:

-

Wash cells twice with PBS.

-

Fix cells with Fixation Solution for 10-15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Add Staining Solution to the cells.

-

Incubate at 37°C in a dry incubator (no CO2) for 12-16 hours. Protect from light.

-

Observe cells under a microscope for the development of a blue color.

-

Quantify the percentage of blue, senescent cells by counting at least 200 cells in multiple random fields.

Western Blot Analysis of p16 and p21

This protocol describes the detection of the senescence markers p16 and p21 by immunoblotting.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Protein assay reagent (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p16, anti-p21, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red

This protocol details the use of the fluorescent probe MitoSOX Red to specifically detect superoxide in the mitochondria of living cells.

Materials:

-

MitoSOX Red reagent (5 mM stock in DMSO).

-

Cell culture medium.

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Prepare a 5 µM working solution of MitoSOX Red in pre-warmed cell culture medium.

-

Remove the existing medium from the cells and add the MitoSOX Red working solution.

-

Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm PBS.

-

Analyze the cells immediately by fluorescence microscopy (Ex/Em ~510/580 nm) or flow cytometry.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.

Materials:

-

JC-1 reagent (stock solution in DMSO).

-

Cell culture medium.

-

Fluorescence microscope or plate reader.

Procedure:

-

Prepare a JC-1 working solution (typically 1-5 µg/mL) in pre-warmed cell culture medium.

-

Incubate cells with the JC-1 working solution for 15-30 minutes at 37°C.

-

Wash cells twice with warm PBS.

-

Measure the fluorescence intensity of both JC-1 monomers (green, Ex/Em ~485/530 nm) and J-aggregates (red, Ex/Em ~550/600 nm).

-

The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by SIRT4 in the context of cellular senescence and a general experimental workflow for investigating the role of a mitochondrial protein in this process.

Caption: SIRT4 negatively regulates Pink1-mediated mitophagy, a key mitochondrial quality control process.

Caption: SIRT4 can suppress the NF-κB pathway, a key driver of the SASP, by reducing mitochondrial ROS.

Caption: SIRT4 inhibits glutamine metabolism by ADP-ribosylating and inactivating glutamate dehydrogenase (GDH).

Caption: A generalized experimental workflow to study the role of a mitochondrial protein in cellular senescence.

Conclusion

SIRT4 has unequivocally been established as a significant modulator of cellular senescence. Its intricate involvement in mitochondrial quality control, redox signaling, and cellular metabolism places it at a critical juncture in the pathways that determine the senescent fate of a cell. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to further dissect the multifaceted role of SIRT4 and to explore its potential as a therapeutic target for aging and age-related pathologies. The continued investigation into the mechanisms governed by SIRT4 will undoubtedly yield valuable insights into the fundamental biology of senescence and pave the way for novel interventions to promote healthy aging.

References

Sirtuin 4: A Key Modulator of Mitochondrial Biogenesis and Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sirtuin 4 (SIRT4), a member of the NAD+-dependent sirtuin family of proteins, resides within the mitochondrial matrix and has emerged as a critical regulator of cellular metabolism and mitochondrial function.[1] Unlike its more extensively studied counterparts, SIRT1 and SIRT3, SIRT4 exhibits multifaceted enzymatic activities, including ADP-ribosyltransferase, deacetylase, lipoamidase, and deacylase functions.[1][2] These diverse catalytic activities allow SIRT4 to modulate a wide array of mitochondrial processes, including fatty acid oxidation, insulin secretion, ATP homeostasis, and the cellular response to oxidative stress.[3][4] Intriguingly, SIRT4 often acts as a negative regulator of mitochondrial biogenesis and oxidative metabolism, positioning it as a potential therapeutic target for metabolic diseases and cancer. This technical guide provides a comprehensive overview of the core functions of SIRT4 in mitochondrial biogenesis, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its study.

Introduction to Sirtuin 4

SIRT4 is ubiquitously expressed in various human tissues, with higher concentrations found in metabolically active organs such as the heart, liver, kidney, and muscle.[1][2] Its localization to the mitochondrial matrix places it at the epicenter of cellular energy production and metabolic regulation.[4] Initially identified for its ADP-ribosyltransferase activity, which inhibits glutamate dehydrogenase (GDH) and thereby suppresses insulin secretion, subsequent research has unveiled a broader enzymatic repertoire.[3][5] SIRT4's ability to deacetylate, delipoylate, and deacylate specific protein substrates underscores its complex role in fine-tuning mitochondrial metabolism in response to cellular energy status.[1][2]

SIRT4's Role in Mitochondrial Metabolism

SIRT4's influence on mitochondrial function is extensive, impacting key metabolic pathways through the modulation of various enzymes and signaling molecules.

Regulation of Fatty Acid Oxidation (FAO)

SIRT4 acts as a key suppressor of fatty acid oxidation in both liver and muscle cells.[6][7] In muscle and white adipose tissue, SIRT4 deacetylates and inhibits malonyl-CoA decarboxylase (MCD), an enzyme that converts malonyl-CoA to acetyl-CoA.[2][8] This leads to an accumulation of malonyl-CoA, which in turn allosterically inhibits carnitine palmitoyl-transferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria for β-oxidation.[2]

In the liver, SIRT4-mediated inhibition of FAO is also linked to a retrograde signaling pathway that influences nuclear gene expression. Depletion of SIRT4 leads to an increase in the expression of genes involved in fatty acid oxidation.[7][9] This effect is dependent on SIRT1, a nuclear sirtuin that activates the transcriptional co-activator PGC-1α, a master regulator of mitochondrial biogenesis.[2][10] SIRT4 is thought to suppress SIRT1 activity, possibly by competing for their common co-substrate, NAD+.[2][10]

Control of Glucose Metabolism and Insulin Secretion

SIRT4 was first characterized by its ability to regulate insulin secretion in pancreatic β-cells.[3] It ADP-ribosylates and inhibits glutamate dehydrogenase (GDH), an enzyme that facilitates the entry of glutamine into the TCA cycle, a process that stimulates insulin secretion.[3][5] By inhibiting GDH, SIRT4 dampens amino acid-stimulated insulin release.[5]

Furthermore, SIRT4 can repress the activity of the pyruvate dehydrogenase (PDH) complex by removing lipoyl groups from the dihydrolipoyl lysine-residue acetyltransferase (DLAT) subunit.[2][11] This inhibition of PDH curtails the conversion of pyruvate to acetyl-CoA, thereby limiting the entry of glucose-derived carbons into the TCA cycle.[2][12]

Maintenance of ATP Homeostasis

SIRT4 plays a role in regulating cellular ATP levels. Studies have shown that overexpression of SIRT4 increases ATP levels, while its deletion leads to a decrease in ATP.[4] This function is mediated, at least in part, through its interaction with adenine nucleotide translocator 2 (ANT2), a protein responsible for exchanging ADP and ATP across the inner mitochondrial membrane.[4][13] SIRT4 is believed to deacetylate ANT2, which reduces mitochondrial uncoupling and enhances ATP production.[4][13]

Modulation of Oxidative Stress and Mitochondrial Dynamics

The role of SIRT4 in regulating reactive oxygen species (ROS) production is complex and appears to be context-dependent.[2] Some studies suggest that SIRT4 can indirectly increase mitochondrial ROS by sequestering SIRT3, preventing it from activating the antioxidant enzyme manganese superoxide dismutase (MnSOD).[2] Conversely, other reports indicate that SIRT4 overexpression can reduce ROS production and protect against apoptosis.[3][14]

Recent evidence also implicates SIRT4 in the regulation of mitochondrial dynamics. Overexpression of SIRT4 has been shown to increase mitochondrial fusion and reduce fragmentation, potentially through its influence on key fusion and fission proteins like MFN2 and FIS1.[14]

Signaling Pathways Involving SIRT4

SIRT4 participates in intricate signaling networks that communicate mitochondrial status to the rest of the cell.

The SIRT4-SIRT1-PGC-1α Axis

A key signaling pathway involves a retrograde communication from the mitochondria to the nucleus, regulating mitochondrial biogenesis. SIRT4 in the mitochondria negatively impacts the activity of the nuclear sirtuin, SIRT1.[2] This, in turn, prevents the deacetylation and activation of PGC-1α, a master co-activator of genes involved in mitochondrial biogenesis and fatty acid oxidation.[2][15][16] The proposed mechanism involves competition for NAD+ between the mitochondrial SIRT4 and the nuclear SIRT1 pools.[2]

SIRT4's influence on the SIRT1-PGC-1α pathway.

Regulation of AMPK Signaling

SIRT4 deficiency has been shown to activate AMP-activated protein kinase (AMPK), a central energy sensor in the cell.[3][17] The depletion of SIRT4 leads to lower ATP levels, which in turn activates AMPK.[4][17] Activated AMPK can then phosphorylate and inhibit acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and a subsequent increase in fatty acid oxidation.[2] This creates a feedback loop where SIRT4's influence on ATP levels directly impacts a key regulator of cellular energy homeostasis.

SIRT4's regulatory role in the AMPK signaling cascade.

Quantitative Data on SIRT4 Function

The following tables summarize key quantitative findings from studies investigating the role of SIRT4 in mitochondrial biogenesis and function.

| Experimental Model | SIRT4 Modulation | Parameter Measured | Observed Effect | Reference |

| Mouse Primary Hepatocytes | shRNA-mediated knockdown | Fatty Acid Oxidation (FAO) | ~2-fold increase | [7] |

| Mouse Primary Hepatocytes | shRNA-mediated knockdown | SIRT1 mRNA levels | >1.4-fold increase | [7] |

| In vivo (mouse liver) | shRNA-mediated knockdown | SIRT1 gene expression | ~4-fold increase | [7] |

| In vivo (mouse liver) | shRNA-mediated knockdown | SIRT3 gene expression | ~2-fold increase | [7] |

| HEK293T cells | Overexpression | pAMPK levels | Marked decrease | [17] |

| HEK293T cells | shRNA-mediated knockdown | pAMPK levels | Increase | [17] |

| Mouse oocytes | Overexpression | ATP content | ~30% reduction | [18] |

| SIRT4 Target | Enzymatic Activity | Effect of SIRT4 | Metabolic Consequence | Reference |

| Glutamate Dehydrogenase (GDH) | ADP-ribosylation | Inhibition | Decreased insulin secretion | [3][5] |

| Pyruvate Dehydrogenase (PDH) | Lipoamidase | Inhibition | Reduced glucose oxidation | [2][11] |

| Malonyl-CoA Decarboxylase (MCD) | Deacetylation | Inhibition | Decreased fatty acid oxidation | [2][8] |

| Adenine Nucleotide Translocator 2 (ANT2) | Deacetylation | Activation | Increased ATP production | [4][13] |

| Mitochondrial Trifunctional Protein α (MTPα) | Deacetylation | Promotes ubiquitination and degradation | Inhibition of fatty acid oxidation | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of SIRT4. Below are outlines for key experimental procedures.

Generation of Stable SIRT4 Overexpressing Cell Lines

This protocol describes the use of retroviral transduction to create stable cell lines for studying SIRT4 protein interactions.[11]

Workflow:

References

- 1. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]

- 3. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]

- 4. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]

- 6. SIRT4 Regulates Fatty Acid Oxidation and Mitochondrial Gene Expression in Liver and Muscle Cells | Semantic Scholar [semanticscholar.org]

- 7. SIRT4 Regulates Fatty Acid Oxidation and Mitochondrial Gene Expression in Liver and Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. SIRT4 regulates fatty acid oxidation and mitochondrial gene expression in liver and muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Progress in Nonalcoholic Fatty Liver Disease: SIRT Family Regulates Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Sirtuin4 (SIRT4) Protein Interactions: Uncovering Candidate Acyl-Modified Mitochondrial Substrates and Enzymatic Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SIRT4 Protects Müller Glial Cells Against Apoptosis by Mediating Mitochondrial Dynamics and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Adaptations through the PGC-1α and SIRT1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Changes in PGC‐1α/SIRT1 Signaling Impact on Mitochondrial Homeostasis in Amyloid-Beta Peptide Toxicity Model [frontiersin.org]

- 17. SIRT4 regulates ATP homeostasis and mediates a retrograde signaling via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SIRT4 is essential for metabolic control and meiotic structure during mouse oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

Sirtuin 4 (SIRT4): A Key Mitochondrial Regulator in Aging and Longevity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sirtuin 4 (SIRT4), a member of the NAD+-dependent sirtuin family of protein deacylases, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Localized within the mitochondrial matrix, SIRT4's multifaceted enzymatic activities, including ADP-ribosylation, deacetylation, and lipoamidase activity, position it as a key player at the crossroads of cellular energy homeostasis and the aging process.[1][2][3] Research, particularly in model organisms like Drosophila melanogaster, has provided compelling evidence for SIRT4's role in modulating lifespan and healthspan.[4][5][6] This technical guide provides a comprehensive overview of SIRT4's function in aging and longevity research, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and exploring its potential as a therapeutic target for age-related diseases.

Core Functions and Enzymatic Activities of SIRT4

SIRT4 is one of seven mammalian sirtuins (SIRT1-7) and one of three located in the mitochondria (SIRT3, SIRT4, SIRT5).[1][6] Unlike other sirtuins, its enzymatic activities have been a subject of evolving research. Initially identified as a mitochondrial ADP-ribosyltransferase, it is now understood to possess robust deacylase activity, targeting various lysine modifications.[1][2][7]

Key Enzymatic Activities:

-

ADP-Ribosyltransferase: SIRT4 was first characterized by its ability to transfer ADP-ribose groups to target proteins. Its primary target for this activity is Glutamate Dehydrogenase (GDH), which it inhibits.[8][9]

-

Deacylase (including Deacetylase and Lipoamidase): SIRT4 removes various acyl groups from lysine residues. It deacetylates and inhibits Malonyl-CoA Decarboxylase (MCD), regulating fatty acid metabolism.[2][7] It also exhibits lipoamidase activity, removing lipoyl groups from the Pyruvate Dehydrogenase (PDH) complex, thereby repressing its activity.[2]

-

3-hydroxy-3-methyl-glutaryl (HMG) Deacylase: SIRT4 shows robust activity in removing HMG modifications from lysine residues.[2]

These diverse enzymatic functions allow SIRT4 to act as a crucial sensor and regulator of mitochondrial metabolism in response to cellular energy status.

SIRT4's Role in Cellular Metabolism

SIRT4's influence on aging is intrinsically linked to its role as a metabolic gatekeeper within the mitochondria. It modulates several key metabolic pathways to maintain cellular homeostasis.

Regulation of Amino Acid and Glutamine Metabolism

SIRT4 acts as a significant repressor of glutamine metabolism. By ADP-ribosylating and inhibiting Glutamate Dehydrogenase (GDH), SIRT4 reduces the conversion of glutamate to the TCA cycle intermediate α-ketoglutarate.[8][9] This function is particularly important in the context of DNA damage, where SIRT4 helps to inhibit glutamine catabolism, and in cancer, where it can act as a tumor suppressor by limiting the metabolic resources available for rapid cell proliferation.[1][10][11]

Regulation of Fatty Acid Metabolism

SIRT4 plays a pivotal role in lipid metabolism by inhibiting fatty acid oxidation (FAO).[1][3] It achieves this by deacetylating and thereby inhibiting Malonyl-CoA Decarboxylase (MCD) in tissues like skeletal muscle and white adipose tissue.[2][7] Inhibition of MCD leads to the accumulation of its substrate, malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyl-Transferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for β-oxidation.[2] This mechanism effectively puts a brake on FAO.

References

- 1. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]

- 2. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]

- 3. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sirt4 is a mitochondrial regulator of metabolism and lifespan in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Boosting Sirt4 gene activity extends healthy lifespan in fruit flies | Brown University [brown.edu]

- 7. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]

- 9. JCI - The sirtuin family’s role in aging and age-associated pathologies [jci.org]

- 10. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sirtuin-4 (SIRT4), a therapeutic target with oncogenic and tumor-suppressive activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Sirtuin 4 (SIRT4): A Technical Guide to its Role in Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 4 (SIRT4) is a mitochondrial-localized member of the sirtuin family of NAD+-dependent enzymes. While initially characterized by its ADP-ribosyltransferase activity, emerging evidence has highlighted its crucial role as a modulator of cellular metabolism through the regulation of gene expression. This technical guide provides an in-depth overview of the effects of SIRT4 on gene expression, focusing on key signaling pathways and experimental methodologies. The information presented is intended to support researchers and professionals in the fields of molecular biology, drug discovery, and metabolic disease research.

Core Concepts: SIRT4's Influence on Gene Expression

SIRT4 primarily functions as a negative regulator of mitochondrial fatty acid oxidation and glutamine metabolism. Its impact on gene expression is largely indirect, occurring through the modulation of key signaling pathways that transduce signals from the mitochondria to the nucleus. The overarching effect of SIRT4 is to adapt cellular metabolism to nutrient availability, and its dysregulation has been implicated in various metabolic disorders and cancers.

Data Presentation: Quantitative Effects of SIRT4 Modulation on Gene Expression

The following tables summarize the quantitative changes in gene expression observed upon modulation of SIRT4 activity in various experimental models. The data is presented as fold changes relative to control conditions.

Table 1: Effect of SIRT4 Knockdown on Fatty Acid Oxidation and Mitochondrial Biogenesis Gene Expression in Mouse Primary Hepatocytes

| Gene | Gene Function | Fold Change (shSIRT4 vs. Control) | Reference |

| Acadvl (LCAD) | Long-chain acyl-CoA dehydrogenase | ~1.5 | [1] |

| Cpt1a | Carnitine palmitoyltransferase 1A | ~1.8 | [1] |

| Ppara | Peroxisome proliferator-activated receptor alpha | ~1.5 | [1] |

| Ppargc1a (PGC-1α) | PPARγ coactivator 1-alpha | ~1.7 | [1] |

| Sirt1 | Sirtuin 1 | ~2.0 | [1] |

| Tfam | Mitochondrial transcription factor A | ~1.6 | [2] |

| Nrf1 | Nuclear respiratory factor 1 | ~1.5 | [2] |

Data is approximated from graphical representations in the cited literature.

Table 2: Effect of SIRT4 Knockout on PPARα Target Gene Expression in Mouse Liver

| Gene | Gene Function | Fold Change (SIRT4 KO vs. Wild-Type) | Reference |

| Acot3 | Acyl-CoA thioesterase 3 | ~3.5 | [3] |

| Lipg | Endothelial lipase | ~2.5 | [3] |

| Pdk4 | Pyruvate dehydrogenase kinase 4 | ~2.0 | [3] |

| Acox1 | Acyl-CoA oxidase 1 | ~1.8 | [3] |

| Cpt1a | Carnitine palmitoyltransferase 1A | ~1.5 | [3] |

| Acadm | Medium-chain acyl-CoA dehydrogenase | ~1.3 | [3] |

Data is derived from quantitative real-time PCR analysis presented in the cited literature.

Table 3: Effect of SIRT4 Overexpression on Gene Expression in Human Cancer Cell Lines

| Gene | Cell Line | Gene Function | Fold Change (SIRT4 OE vs. Control) | Reference |

| MYC | MCF7, T47D | Transcription factor, oncogene | Decrease | [4] |

| CCND1 (Cyclin D1) | MCF7, T47D | Cell cycle regulator | Decrease | [4] |

| E-cadherin | 22RV1 | Cell adhesion | Increase | [5] |

| N-cadherin | 22RV1 | Cell adhesion | Decrease | [5] |

| MMP9 | 22RV1 | Matrix metallopeptidase 9 | Decrease | [5] |

| GLS1 | Siha, Hela | Glutaminase 1 | Decrease | [6] |

| GLS2 | Siha, Hela | Glutaminase 2 | Decrease | [6] |

Directional changes are indicated as the precise fold changes were not consistently reported in a tabular format.

Signaling Pathways Modulated by SIRT4

SIRT4 exerts its influence on nuclear gene expression through intricate signaling cascades. The following diagrams illustrate the key pathways involved.

Caption: SIRT4-mediated regulation of fatty acid oxidation gene expression.

Caption: SIRT4's role in the ANT2/AMPK/PGC-1α signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to investigate the effects of SIRT4 on gene expression.

Protocol 1: shRNA-Mediated Knockdown of SIRT4 in Primary Hepatocytes

This protocol describes the use of adenoviral vectors to deliver short hairpin RNA (shRNA) targeting SIRT4 in primary mouse hepatocytes, a method extensively used to study SIRT4 function.[1][7]

1. Isolation and Culture of Primary Hepatocytes:

-

Isolate primary hepatocytes from mice using a two-step collagenase perfusion method.

-

Plate the isolated hepatocytes on collagen-coated plates in Williams' Medium E supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

-

Allow cells to attach for 4-6 hours before proceeding with transduction.

2. Adenoviral Transduction:

-

Prepare adenoviral stocks expressing a validated shRNA sequence targeting SIRT4 (Ad-shSIRT4) and a non-targeting control shRNA (Ad-shControl).

-

On the day of transduction, replace the culture medium with fresh, serum-free medium.

-

Add the adenoviral particles to the cells at a multiplicity of infection (MOI) optimized for high transduction efficiency and minimal cytotoxicity.

-

Incubate the cells with the virus for 12-16 hours.

3. Post-Transduction and Cell Harvest:

-

After the incubation period, remove the virus-containing medium and replace it with fresh, complete culture medium.

-

Culture the cells for an additional 48-72 hours to allow for efficient knockdown of SIRT4.

-

Harvest the cells for downstream analysis of gene expression (qRT-PCR) and protein levels (Western blotting).

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying mRNA levels of SIRT4 target genes following its modulation.

1. RNA Isolation:

-

Lyse the cultured cells directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).

-

Isolate total RNA using a silica-based column purification kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by agarose gel electrophoresis.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

The reaction is typically carried out at 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes.

3. Real-Time PCR:

-

Prepare a PCR master mix containing a fluorescent DNA-binding dye (e.g., SYBR Green), DNA polymerase, dNTPs, and gene-specific forward and reverse primers.

-

Add the diluted cDNA template to the master mix.

-

Perform the real-time PCR in a thermal cycler with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) for each gene of interest and a housekeeping gene (e.g., Actb, Gapdh).

-

Calculate the relative gene expression using the ΔΔCt method.

Protocol 3: Chromatin Immunoprecipitation (ChIP)

This protocol is for investigating the association of transcription factors, such as PPARα, with the promoter regions of SIRT4-regulated genes.

1. Cross-linking and Chromatin Preparation:

-

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

2. Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-PPARα) or a negative control IgG.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

3. Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

4. Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a column-based purification kit.

5. DNA Analysis:

-

Analyze the purified DNA by qRT-PCR using primers specific to the promoter regions of target genes to quantify the enrichment of the transcription factor.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of a SIRT4 modulator on gene expression.

Caption: A typical workflow for analyzing SIRT4's effect on gene expression.

Conclusion

SIRT4 is a critical mitochondrial enzyme that plays a significant role in regulating cellular metabolism through its influence on gene expression. By modulating key signaling pathways, SIRT4 orchestrates a transcriptional response that adapts the cell to its energetic state. This technical guide provides a foundational understanding of SIRT4's effects on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. It is anticipated that this resource will be valuable for researchers and professionals seeking to further elucidate the multifaceted roles of SIRT4 and explore its potential as a therapeutic target.

References

- 1. SIRT4 Regulates Fatty Acid Oxidation and Mitochondrial Gene Expression in Liver and Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SIRT4 Represses Peroxisome Proliferator-Activated Receptor α Activity To Suppress Hepatic Fat Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT4 enhances the sensitivity of ER‐positive breast cancer to tamoxifen by inhibiting the IL‐6/STAT3 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT4 functions as a tumor suppressor during prostate cancer by inducing apoptosis and inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SIRT4 regulates fatty acid oxidation and mitochondrial gene expression in liver and muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sirtuin 4 (SIRT4): A Key Modulator at the Crossroads of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sirtuin 4 (SIRT4), a mitochondrial-localized member of the sirtuin family of NAD+-dependent enzymes, has emerged as a critical regulator of cellular metabolism. Initially characterized for its ADP-ribosyltransferase activity, SIRT4 is now recognized to possess multiple enzymatic functions, including weak deacetylase, lipoamidase, and deacylase activities. These diverse catalytic abilities allow SIRT4 to modulate a wide array of metabolic pathways, including insulin secretion, fatty acid metabolism, glucose homeostasis, and amino acid catabolism. Its dysregulation has been implicated in the pathophysiology of numerous metabolic disorders, such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and various cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the core biology of SIRT4, its role in metabolic diseases, detailed experimental protocols for its study, and a summary of key quantitative data to facilitate further research and drug development efforts in this field.

Introduction to Sirtuin 4 (SIRT4)

Sirtuins are a highly conserved family of proteins with seven members (SIRT1-7) in mammals, distinguished by their dependence on nicotinamide adenine dinucleotide (NAD+) for their enzymatic activities.[1][2] SIRT3, SIRT4, and SIRT5 are primarily located within the mitochondria, where they act as key regulators of metabolic processes.[1][3] SIRT4 is expressed in various tissues with high metabolic activity, including the liver, heart, kidney, skeletal muscle, and pancreatic β-cells.[4]

Initially identified as a mitochondrial ADP-ribosyltransferase, SIRT4's enzymatic repertoire has expanded to include deacetylase, lipoamidase, and deacylase activities, although some of these activities are substrate-specific and may be weaker compared to other sirtuins.[5][6] This enzymatic plasticity allows SIRT4 to post-translationally modify and regulate the function of a diverse set of mitochondrial proteins, thereby influencing major metabolic pathways.

Enzymatic Activities and Substrates of SIRT4

SIRT4's multifaceted role in metabolism is dictated by its ability to catalyze different post-translational modifications on a variety of protein substrates.

ADP-Ribosyltransferase Activity

The first described enzymatic function of SIRT4 was its mono-ADP-ribosyltransferase activity. The primary and most well-characterized substrate for this activity is Glutamate Dehydrogenase (GDH) .[1][7][8] By ADP-ribosylating GDH, SIRT4 inhibits its enzymatic activity, thereby suppressing amino acid-stimulated insulin secretion in pancreatic β-cells.[1][7][8] This function highlights SIRT4 as a negative regulator of insulin release.[1]

Deacetylase Activity

While initially thought to lack significant deacetylase activity, subsequent studies have shown that SIRT4 can deacetylate specific substrates.[1][6] Key targets of its deacetylase activity include:

-

Malonyl-CoA Decarboxylase (MCD): SIRT4 deacetylates and inhibits MCD, an enzyme that converts malonyl-CoA to acetyl-CoA.[9] This leads to an accumulation of malonyl-CoA, which in turn inhibits fatty acid oxidation and promotes lipid synthesis.[9]

-

Mitochondrial Trifunctional Protein α-subunit (MTPα): In hepatocytes, SIRT4 deacetylates MTPα, a key enzyme in fatty acid β-oxidation.[4][10] This deacetylation marks MTPα for ubiquitination and degradation, leading to reduced fatty acid oxidation.[4][10]

Lipoamidase Activity

A significant discovery was the identification of SIRT4's robust lipoamidase activity, which is catalytically more efficient than its deacetylase activity.[11][12] The primary target of this activity is the Pyruvate Dehydrogenase (PDH) complex .[4][11] SIRT4 removes the lipoamide cofactor from the dihydrolipoyllysine acetyltransferase (DLAT) E2 component of the PDH complex, leading to its inactivation.[4][11] This action effectively gates the entry of pyruvate-derived acetyl-CoA into the TCA cycle.

Deacylase Activity

More recently, SIRT4 has been shown to possess deacylase activity against a range of dicarboxyacyl-lysine modifications, including methylglutaryl (MG)-, hydroxymethylglutaryl (HMG)-, and 3-methylglutaconyl (MGc)-lysine.[6][13] A key substrate for this activity is Methylcrotonyl-CoA Carboxylase (MCCC) , an enzyme involved in leucine catabolism.[14] By removing these acyl modifications, SIRT4 helps maintain the proper flux of branched-chain amino acid metabolism.[13]

SIRT4 Signaling in Metabolic Pathways

Through its diverse enzymatic activities, SIRT4 modulates several critical metabolic signaling pathways.

Regulation of Insulin Secretion

SIRT4 acts as a negative regulator of insulin secretion in pancreatic β-cells through multiple mechanisms. It inhibits GDH activity via ADP-ribosylation, reducing ATP production and consequently insulin release.[1][15][16] Furthermore, by activating leucine catabolism through its deacylase activity on MCCC, SIRT4 can indirectly influence insulin secretion.[14] SIRT4 has also been shown to interact with the insulin-degrading enzyme (IDE) and the ADP/ATP translocases ANT2/3, further contributing to the regulation of insulin secretion.[1]

Figure 1: SIRT4-mediated inhibition of insulin secretion.

Control of Fatty Acid Metabolism

SIRT4 acts as a key checkpoint in lipid homeostasis, generally promoting lipid storage and inhibiting fatty acid oxidation (FAO).[9] In the fed state, SIRT4 deacetylates and inhibits MCD, leading to increased malonyl-CoA levels, which allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for FAO.[9] In the liver, SIRT4-mediated deacetylation and subsequent degradation of MTPα further suppresses FAO.[4][10] Additionally, SIRT4 can repress the transcriptional activity of PPARα, a master regulator of FAO genes, in a SIRT1-dependent manner.[5]

Figure 2: SIRT4's role in fatty acid oxidation.

Regulation of Glucose Metabolism

By inhibiting the PDH complex through its lipoamidase activity, SIRT4 plays a crucial role in regulating the entry of glucose-derived pyruvate into the TCA cycle.[11][12] This positions SIRT4 as a gatekeeper that can shift cellular metabolism away from glucose oxidation.

Figure 3: SIRT4's regulation of the PDH complex.

SIRT4 in Metabolic Disorders: Quantitative Insights

The metabolic regulatory functions of SIRT4 are underscored by the phenotypes observed in knockout and overexpression models, as well as its altered expression in human diseases.

SIRT4 Knockout and Overexpression Studies

| Model System | Genetic Modification | Key Metabolic Phenotypes | Quantitative Changes | Reference(s) |

| Mouse Liver Lysates | SIRT4 Knockout | Increased GDH activity | ~2-fold increase in GDH activity | [17] |

| Mouse Oocytes | SIRT4 Overexpression | Reduced ATP levels | ~30% reduction in ATP content | [12] |

| SIRT4 KO Mice | SIRT4 Knockout | Increased fatty acid oxidation, resistance to diet-induced obesity, increased exercise tolerance | Increased MCD activity, decreased malonyl-CoA levels in skeletal muscle and white adipose tissue | [9] |

| SIRT4 KO Mice | SIRT4 Knockout | Elevated PDH activity in liver mitochondria | Increased PDH activity and DLAT lipoylation levels | [4] |

SIRT4 Enzyme Kinetics

| Enzymatic Activity | Substrate | Km | kcat | kcat/Km | Notes | Reference(s) |

| Lipoamidase | DLAT-lipoyl peptide | 23.3 ± 4.5 µM | 0.057 ± 0.003 s-1 | 2446 M-1s-1 | ~1270-fold more efficient than deacetylation of MCD | [4] |

| Deacetylase | MCD-acetyl peptide | - | - | 1.93 M-1s-1 | - | [4] |

| De-HMGylase | CPS1-HMG peptide | 1.9 ± 0.3 µM | 0.012 s-1 | 6315 M-1s-1 | - | [15] |

| Deacetylase | H3K9-acetyl peptide | > 500 µM | - | - | Very low activity | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study SIRT4 function.

SIRT4 Enzymatic Activity Assays

This assay is suitable for high-throughput screening of SIRT4 modulators based on its de-3-hydroxy-3-methylglutaryl (HMG) activity.[17][18]

Materials:

-

SIRT4 enzyme

-

FRET peptide substrate: (DABCYL)GVLK(HMG)EYGVE(EDANS)G

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

-

NAD+

-

Trypsin

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare the reaction mixture in a 96-well plate containing assay buffer, SIRT4 enzyme, and the FRET peptide substrate.

-

Initiate the reaction by adding NAD+.

-

Incubate for 1 hour at 37°C.

-

Stop the SIRT4 reaction and proceed with the digestion by adding trypsin.

-

Incubate for 1 hour at 37°C.

-

Measure the fluorescence with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

The activity of the PDH complex can be measured using a commercially available microplate assay kit (e.g., Abcam ab109902).[5] This assay immunocaptures the PDH complex and measures its activity by following the reduction of NAD+ to NADH.[5]

Materials:

-

PDH Enzyme Activity Microplate Assay Kit (Abcam ab109902 or similar)

-

Mitochondrial or whole-cell lysates

-

Microplate reader capable of kinetic measurements at 450 nm

Procedure:

-

Prepare cell or tissue lysates according to the kit manufacturer's protocol.

-

Load the samples into the antibody-coated microplate wells.

-

Incubate for 3 hours at room temperature to allow for immunocapture of the PDH complex.

-

Wash the wells to remove unbound proteins.

-

Add the assay solution containing the substrates and NAD+.

-

Immediately measure the absorbance at 450 nm in a kinetic mode for 15-30 minutes at room temperature.

-

Calculate the PDH activity from the rate of change in absorbance.

Co-Immunoprecipitation (Co-IP) of Mitochondrial SIRT4

This protocol is designed to identify interaction partners of SIRT4 within the mitochondria.[1][4]

Materials:

-

Isolated mitochondria

-

Mitochondrial lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease inhibitors)

-

Anti-SIRT4 antibody or antibody against an epitope tag (if using overexpressed tagged SIRT4)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., mitochondrial lysis buffer with a lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Lyse isolated mitochondria with mitochondrial lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-3 hours at 4°C.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluate by Western blotting or mass spectrometry.

Figure 4: Co-IP workflow for SIRT4 interaction studies.

Conclusion and Future Directions

SIRT4 has unequivocally established itself as a pivotal regulator of mitochondrial metabolism with profound implications for human health and disease. Its diverse enzymatic activities and its strategic positioning at the intersection of major metabolic pathways make it a compelling target for therapeutic intervention in metabolic disorders such as type 2 diabetes and NAFLD. The continued development of specific and potent SIRT4 modulators, aided by the robust experimental protocols outlined in this guide, will be crucial for translating our understanding of SIRT4 biology into novel therapeutic strategies. Future research should focus on further elucidating the tissue-specific roles of SIRT4, identifying additional substrates and regulatory mechanisms, and exploring the therapeutic potential of targeting SIRT4 in a clinical setting.

References

- 1. Identification of Sirtuin4 (SIRT4) Protein Interactions: Uncovering Candidate Acyl-Modified Mitochondrial Substrates and Enzymatic Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Abcam Pyruvate dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit, | Fisher Scientific [fishersci.com]

- 4. Co-immunoprecipitation from mitochondrial lysates [bio-protocol.org]

- 5. Pyruvate dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit (ab109902) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. GLUTAMATE DEHYDROGENASE 1 AND SIRT4 REGULATE GLIAL DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]

- 11. molbio.princeton.edu [molbio.princeton.edu]

- 12. researchgate.net [researchgate.net]

- 13. abcam.com [abcam.com]

- 14. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a mitochondrial sirtuin 4 FRET assay based on its activity for removing 3-hydroxy-3-methylglutaryl (HMG) modification - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. biorxiv.org [biorxiv.org]